

Application Notes and Protocols for L-Sorbitol-13C NMR Spectroscopy

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Compound of Interest

Compound Name: L-Sorbitol-13C

Cat. No.: B12403246

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Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Sorbitol (also known as D-glucitol) is a sugar alcohol that plays a crucial role in various metabolic processes, including the polyol pathway. The hyperglycemia characteristic of diabetes can lead to an overactivation of this pathway, converting excess glucose to sorbitol and then fructose.[1][2] This process is implicated in diabetic complications.[1] The use of isotopically labeled L-Sorbitol, particularly with 13C, allows for precise tracing of its metabolic fate and interactions within biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] 13C NMR is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information, making it invaluable for metabolic studies, drug discovery, and understanding disease mechanisms.[5][6]

These notes provide detailed protocols for the preparation of **L-Sorbitol-13C** samples for various NMR applications, from basic structural analysis to complex metabolic tracing in biological extracts.

Quantitative Data Summary

For successful NMR analysis, sample concentration and preparation are critical. The following tables summarize key quantitative parameters for preparing **L-Sorbitol-13C** samples.

Table 1: Recommended Sample Concentrations for 13C NMR

Application Type	Instrument Type	Recommended Concentration (Mass)	Recommended Concentration (Molarity)	Notes
Qualitative/Structural Analysis	Standard (300-500 MHz)	50-100 mg / 0.5-0.7 mL	~0.5 - 1.0 M	Higher concentrations reduce acquisition time. [7]
	High-Field with Cryoprobe	>5 mg / 0.5 mL	>0.05 M	Cryoprobes offer significantly higher sensitivity.
Quantitative Analysis (qNMR)	Any	10-50 mg / 0.5-0.7 mL	~0.1 - 0.5 M	Accurate weighing of both analyte and internal standard is crucial.
Metabolomic Studies (Extracts)	High-Field (>600 MHz)	Dependent on extraction yield	~0.5 - 5 mM	Concentration is often limited by biological sample size; high-field instruments are essential.

| 2D HSQC (Sorbitol Example) | 600 MHz | 9.1 mg / 0.7 mL | 50.0 mM | Provides correlation between ¹H and ¹³C nuclei.[\[4\]](#) |

Table 2: Recommended Solvents and Volumes

Parameter	Recommendation	Rationale & Notes
Solvent Choice	Deuterium Oxide (D ₂ O)	L-Sorbitol is a polar molecule, highly soluble in water. D₂O is the ideal solvent for biological and polar samples. [7] [8]
	DMSO-d ₆ , Methanol-d ₄	Alternative polar solvents if D ₂ O is not suitable for the experimental goals. [7] [9]
Standard NMR Tube Volume	0.5 - 0.7 mL	Ensures the sample height is sufficient to cover the NMR coil (~4 cm).
Microtubes (e.g., Shigemi)	250 µL	Useful for limited sample quantities to maximize effective concentration.

| Internal Standard (Aqueous qNMR)| DSS, TSP, DSA | Required for accurate chemical shift referencing and quantification. DSA is preferred for samples with high protein content.[\[10\]](#) |

Table 3: General ¹³C NMR Acquisition Parameters

Parameter	Setting	Rationale & Notes
Pulse Angle	30-45°	A smaller flip angle allows for shorter relaxation delays, improving signal-to-noise over time.
Relaxation Delay (d1)	$\geq 5 \times T_1$ of slowest relaxing carbon	Crucial for accurate quantification to ensure full relaxation between scans. ^[11] For qualitative spectra, a shorter delay (e.g., 1-2s) is common.
Acquisition Time (aq)	1-2 s	A balance between resolution and experiment time.

| Line Broadening | 1-5 Hz | Applied during processing to improve the signal-to-noise ratio for ¹³C spectra.^[11] |

Note: T_1 (spin-lattice relaxation time) values for ¹³C nuclei can range from seconds to tens of seconds.^[11] While specific T_1 values for **L-Sorbitol-¹³C** are not readily published, they should be measured with an inversion-recovery experiment for accurate quantitative work.

Experimental Protocols

Protocol 1: Standard Preparation for Qualitative ¹³C NMR

This protocol is suitable for routine structural confirmation and purity assessment of a neat **L-Sorbitol-¹³C** sample.

Materials:

- **L-Sorbitol-¹³C** powder
- Deuterium Oxide (D₂O)

- High-quality 5 mm NMR tubes and caps
- Vortex mixer
- Glass Pasteur pipette and glass wool or a syringe filter

Methodology:

- Weighing: Accurately weigh 20-50 mg of **L-Sorbitol-13C** into a small, clean glass vial.
- Dissolution: Add approximately 0.6 mL of D₂O to the vial. Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be used to aid dissolution if necessary.
- Filtration: Pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the solution directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.
- Volume Check: Ensure the final volume in the NMR tube is between 0.5 mL and 0.7 mL (a liquid height of approximately 4 cm).
- Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Preparation for Quantitative ¹³C NMR (qNMR)

This protocol uses an internal standard for the accurate determination of **L-Sorbitol-13C** concentration or purity.

Materials:

- All materials from Protocol 1
- Internal Standard (e.g., DSS, 4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt)
- Analytical balance (4 decimal places)

Methodology:

- Weighing: Accurately weigh approximately 10-20 mg of **L-Sorbitol-13C** into a clean glass vial. Record the exact mass.
- Internal Standard: Accurately weigh an appropriate amount of the internal standard (e.g., 2-5 mg of DSS) and add it to the same vial. Record the exact mass. The molar ratio should be chosen to give comparable peak intensities.
- Dissolution: Add exactly 0.6 mL of D₂O to the vial using a calibrated pipette.
- Homogenization: Cap the vial and vortex for at least 1 minute to ensure a completely homogeneous solution.
- Transfer: Filter the solution into a clean NMR tube as described in Protocol 1.
- Acquisition: Acquire the ¹³C NMR spectrum using a long relaxation delay (d1) of at least 5 times the longest T₁ value of the signals of interest (both sorbitol and the standard) to ensure full signal recovery for accurate integration.[\[11\]](#)

Protocol 3: Extraction from Biological Samples for Metabolic Studies

This protocol describes a general method for extracting polar metabolites, including **L-Sorbitol-13C**, from cell cultures for NMR analysis.

Materials:

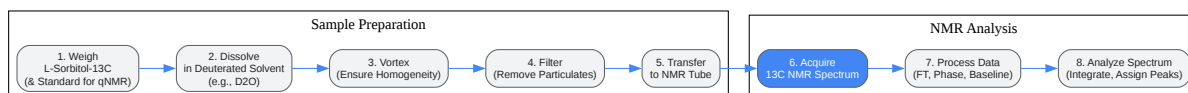
- Cultured cells (adherent or suspension)
- Ice-cold 0.9% NaCl solution
- Ice-cold extraction solvent (e.g., 80% Methanol / 20% Water)
- Cell scraper (for adherent cells)
- Centrifuge capable of 16,000 x g at 4°C

- Lyophilizer (freeze-dryer)
- Phosphate buffer in D₂O (e.g., 100 mM, pH 7.0) with internal standard (DSS or TSP)

Methodology:

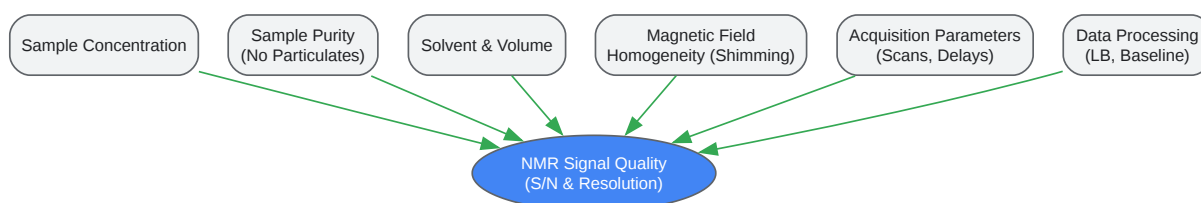
- Harvesting and Quenching:
 - Adherent Cells: Quickly aspirate the culture medium. Wash the cells twice with ice-cold 0.9% NaCl. Add 1 mL of ice-cold 80% methanol and scrape the cells.
 - Suspension Cells: Pellet the cells by centrifugation (~200 x g, 4°C). Discard the supernatant and wash the pellet twice with ice-cold 0.9% NaCl. Re-suspend the final pellet in 1 mL of ice-cold 80% methanol.
- Extraction: Vortex the cell/methanol mixture vigorously for 10 minutes at 4°C.
- Protein Precipitation: Centrifuge the extract at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[\[12\]](#)
- Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
- Lyophilization: Freeze-dry the supernatant to a powder. This removes the organic solvent and concentrates the metabolites. The dried extract can be stored at -80°C.
- NMR Sample Preparation: Reconstitute the dried metabolite pellet in 0.6 mL of D₂O phosphate buffer containing a known concentration of an internal standard (e.g., DSS). Transfer the solution to an NMR tube. The buffer is essential to maintain a stable pH, which is critical for reproducible chemical shifts.

Visualizations



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Caption: General workflow for preparing **L-Sorbitol-13C** NMR samples.



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Caption: Key factors influencing the quality of the final NMR spectrum.



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Caption: Simplified diagram of the Polyol Pathway for metabolic context.[1][13][14]

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